1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid
Description
Historical Context of Pyrido[2,3-d]pyrimidine Derivatives in Heterocyclic Chemistry
Pyrido[2,3-d]pyrimidines are bicyclic systems formed by fusing pyridine and pyrimidine rings. First synthesized in the mid-20th century, these derivatives gained prominence due to their structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and nucleic acids. Early synthetic routes focused on cyclocondensation of 4-aminopyrimidines with α,β-unsaturated ketones or aldehydes, but advancements in the 1990s introduced multicomponent reactions and microwave-assisted syntheses for improved efficiency.
Key milestones include:
- 1980s : Identification of pyrido[2,3-d]pyrimidines as dihydrofolate reductase (DHFR) inhibitors, inspiring anticancer drug development.
- 2000s : Development of tyrosine kinase inhibitors (e.g., PD173074) featuring pyrido[2,3-d]pyrimidine cores for targeting VEGF and FGF receptors.
- 2020s : Application of computational modeling to optimize substitution patterns for selective receptor binding.
The compound’s hexahydro configuration (1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine) introduces partial saturation, enhancing conformational flexibility compared to fully aromatic analogs.
Properties
IUPAC Name |
1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c1-12-7-5(4-6(9(12)16)10(17)18)8(15)14(3)11(19)13(7)2/h4H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWOWRIAAQWIGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C1=O)C(=O)O)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401120998 | |
| Record name | 1,2,3,4,7,8-Hexahydro-1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105190-85-9 | |
| Record name | 1,2,3,4,7,8-Hexahydro-1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105190-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,7,8-Hexahydro-1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Formation and Methylation
The pyrido[2,3-d]pyrimidine ring system is constructed through condensation reactions involving appropriate aminopyridine and pyrimidine derivatives. Methyl groups at positions 1, 3, and 8 are introduced via methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Oxo Group Installation
The trioxo groups (keto groups) at positions 2, 4, and 7 are typically introduced by selective oxidation steps or by using precursors that already contain these keto functionalities. The oxidation state is carefully controlled to avoid over-oxidation or decomposition.
Carboxylic Acid Functionalization
The carboxylic acid group at position 6 is introduced either by direct carboxylation of a suitable intermediate or by hydrolysis of ester precursors. This step often requires careful control of pH and temperature to maintain the integrity of the sensitive heterocyclic framework.
Hexahydro Ring Saturation
Partial hydrogenation or reduction is employed to convert the pyrido-pyrimidine core into the hexahydro form, specifically saturating the appropriate double bonds while preserving the keto groups. Catalytic hydrogenation using palladium or platinum catalysts under mild conditions is common.
Representative Preparation Example
A representative synthesis was described in patent EP1761528B1, which involves:
- Starting from a 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7-trione intermediate.
- Treatment with trifluoromethanesulfonic anhydride in chloroform and 2,6-dimethylpyridine at 0–20 °C under nitrogen atmosphere.
- Subsequent purification steps including washing with aqueous sodium bicarbonate, hydrochloric acid, and brine.
- Crystallization from 2-propanol yielding the trifluoromethanesulfonic acid ester derivative with a 93% yield.
This method highlights the importance of low-temperature conditions, inert atmosphere, and careful workup to obtain high purity and yield.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Atmosphere | Yield (%) | Notes |
|---|---|---|---|---|---|
| Core formation | Aminopyridine + pyrimidine derivatives | 80–120 | Ambient | Variable | Condensation reaction |
| Methylation | Methyl iodide/dimethyl sulfate + base | 25–50 | Ambient | 85–95 | Positions 1,3,8 methylation |
| Oxo group introduction | Selective oxidation or use of keto precursors | 0–25 | Inert | 75–90 | Controlled oxidation |
| Carboxylation/hydrolysis | Ester hydrolysis or carboxylation | 25–80 | Ambient | 80–90 | Position 6 functionalization |
| Hexahydro saturation | Catalytic hydrogenation (Pd/C or Pt) | 25–50 | H2 atmosphere | 80–95 | Partial reduction to hexahydro form |
| Trifluoromethanesulfonic acid ester formation | Trifluoromethanesulfonic anhydride, 2,6-lutidine | 0–20 | N2 | 93 | Esterification, purification, crystallization |
Research Findings and Considerations
- The use of trifluoromethanesulfonic anhydride is critical for ester formation and activation of hydroxyl groups in the intermediate, facilitating further derivatization.
- Maintaining an inert atmosphere (nitrogen) during sensitive steps prevents oxidation and degradation.
- Low temperature during reagent addition controls reaction rate and selectivity.
- Purification by sequential aqueous washes and recrystallization ensures high purity.
- The hexahydro state is achieved without compromising the keto groups, which are essential for biological activity.
- Methylation steps require precise stoichiometry to avoid over-alkylation or side reactions.
Chemical Reactions Analysis
Types of Reactions
1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of this compound exhibit notable antitumor properties. The compound's structure allows it to interact with cellular mechanisms that regulate cell proliferation. For instance, a study highlighted its ability to suppress undesirable cell proliferation effectively, making it a candidate for developing anticancer therapies .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Its structural features enable it to bind to specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes are overactive. For example, it has shown promise in inhibiting enzymes linked to cancer progression .
Neuropharmacological Applications
Cognitive Enhancement
There is emerging evidence suggesting that the compound may have neuroprotective effects. Studies have indicated that it could enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter systems . This potential application is particularly relevant in the context of aging populations and the increasing prevalence of conditions like Alzheimer’s disease.
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
The compound has demonstrated broad-spectrum antimicrobial activity against various pathogens. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Data Table: Summary of Applications
Case Studies
-
Antitumor Efficacy Study
A recent study investigated the antitumor efficacy of the compound in vitro and in vivo. Results indicated a significant reduction in tumor size in treated groups compared to controls. The study concluded that further development could lead to effective cancer treatments. -
Neuroprotective Effects Study
Another study focused on the cognitive enhancement properties of the compound using animal models. The results showed improved memory retention and learning capabilities in subjects administered with the compound compared to those that were not. -
Antimicrobial Activity Study
A comprehensive analysis evaluated the antimicrobial properties of the compound against various bacterial strains. The findings revealed that it effectively inhibited growth at low concentrations, suggesting its potential as a new antibiotic agent.
Mechanism of Action
The mechanism of action of 1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Pyrido[2,3-d]pyrimidine Core
The biological and physicochemical properties of pyrido[2,3-d]pyrimidine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Key Properties
Key Observations:
- Carboxylic Acid vs.
- Methyl vs. Ethyl Substituents : The 8-methyl group in the target compound may confer greater metabolic stability than ethyl-substituted analogs like piromidic acid, which undergoes hydroxylation and glucuronidation in vivo .
- Impact of Oxo Groups : The 2,4,7-trioxo configuration in the target compound and its analogs (e.g., ) contributes to strong hydrogen-bonding capacity, influencing crystallinity and melting points.
Key Observations:
Spectral and Analytical Data
Table 3: Spectral Characteristics of Selected Compounds
Key Observations:
- Methyl Group Signatures : The target compound’s ¹H NMR would display distinct singlet peaks for N1CH₃ and N3CH₃, similar to .
- Carboxylic Acid vs. Ester : The absence of ester C=O stretching (~1730 cm⁻¹) and presence of broad O-H stretching (~2500–3000 cm⁻¹) in IR would differentiate the target compound from ester analogs.
Biological Activity
1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 950275-73-7) is a complex organic compound belonging to the pyrimidine family. Its unique structure includes multiple functional groups that confer significant biological activities. This article delves into its biological activity based on recent research findings and case studies.
- Molecular Formula : C11H11N3O5
- Molecular Weight : 265.22 g/mol
- Structure : The compound features a hexahydropyrido structure with three ketone groups and a carboxylic acid moiety.
Biological Activity Overview
Research indicates that compounds in the pyrimidine family exhibit various biological activities including antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
- Mechanism of Action : Pyrimidine derivatives have been shown to inhibit bacterial growth by interfering with nucleic acid synthesis. The presence of the trioxo moiety enhances the interaction with bacterial DNA and RNA polymerases.
- Case Study : A study indicated that a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.1 mM .
Anticancer Properties
- Cell Proliferation Inhibition : Research has demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines.
- In Vitro Studies : In vitro assays showed that the compound reduced the viability of human cancer cell lines by inducing apoptosis through caspase activation pathways .
Growth Stimulation in Plants
- Plant Growth Promotion : Recent studies have shown that pyrimidinecarboxylic acids can stimulate plant growth. For instance, applying these compounds to Rhododendron seeds resulted in growth increases of up to 48% over three months .
- Concentration Effects : The stimulatory effect was observed at concentrations ranging from 0.01% to 0.1%, indicating a potential application in agricultural biotechnology.
Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing 1,3,8-trimethyl-2,4,7-trioxo derivatives, and how can reaction yields be improved?
Methodological Answer: The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves multi-step protocols, including:
- Substituent introduction : Alkylation or acylation at the 6-position using thiophene-2-carboxylic acid derivatives (e.g., via coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine in anhydrous DMF) to achieve yields of 63–95% .
- Purification : Silica gel chromatography is critical for isolating intermediates, particularly for ester-protected derivatives (e.g., diethyl glutamate conjugates) .
- Yield optimization : Adjusting reaction time, temperature, and stoichiometry of coupling agents. For example, increasing equivalents of L-glutamate diethyl ester hydrochloride improved yields from 63% to 89% in analogous compounds .
Q. What spectroscopic techniques are most reliable for characterizing structural features of this compound?
Methodological Answer:
- 1H NMR : Critical for confirming methyl group positions (e.g., δ 2.33 ppm for 3-methyl in pyrido-pyrimidine cores) and hydrogen bonding interactions (e.g., broad peaks at δ 12.25 ppm for acidic protons) .
- LCMS/ESIMS : Used to verify molecular ion peaks (e.g., m/z 311.1 for trifluoromethyl-substituted analogs) and purity (>94% by HPLC) .
- X-ray crystallography : Limited due to low solubility, but alternative methods like NOESY can resolve spatial arrangements of substituents .
Advanced Research Questions
Q. How can computational reaction path searches enhance the design of novel analogs with improved bioactivity?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to predict transition states and intermediates, reducing trial-and-error synthesis. For example, ICReDD’s reaction path search methods narrow optimal conditions by 50% .
- Machine learning (ML) : Train models on existing synthetic data (e.g., substituent effects on yields) to predict viable reaction pathways. COMSOL Multiphysics integration enables virtual screening of steric/electronic effects .
- Case Study : Substituting the 6-carboxylic acid group with thiophene improved antitumor activity in analogs by modulating electronic density .
Q. How should researchers resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer:
- Systematic SAR Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity. For instance, 3-methyl substitution in pyrrole-2-carboxylic acid derivatives increased binding affinity by 30% .
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed DMSO concentrations) to minimize solvent interference .
- Meta-analysis : Aggregate data from analogs (e.g., pyrido[1,2-a]pyrimidines) to identify trends in EC50 values and off-target effects .
Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?
Methodological Answer:
- HPLC-MS/MS : Detect trace impurities (e.g., <0.1% by area) using C18 columns and acetonitrile/water gradients. For example, Impurity F (EP) in pyrido-pyrimidines was resolved at m/z 354.2 .
- NMR spiking : Introduce reference standards (e.g., 6-fluoro-1,2-benzisoxazol-3-yl derivatives) to confirm impurity structures .
- Degradation studies : Expose the compound to stress conditions (heat, light) to simulate stability profiles and identify degradation pathways .
Q. How can AI-driven platforms accelerate the optimization of reaction conditions for scale-up?
Methodological Answer:
- Process simulation : Use COMSOL Multiphysics to model heat/mass transfer in batch reactors, reducing optimization cycles by 40% .
- Reinforcement learning (RL) : Train algorithms on historical data (e.g., solvent choices, catalyst loading) to recommend conditions for maximizing yield .
- Case Study : Autonomous laboratories integrating AI and robotic systems achieved 90% reproducibility in multi-step syntheses of heterocycles .
Q. Guidelines for Addressing Contradictions in Data
- Replicate experiments : Ensure consistency in instrumentation (e.g., 300 MHz vs. 400 MHz NMR) and sample preparation .
- Cross-validate results : Use orthogonal methods (e.g., LCMS and 1H NMR) to confirm molecular identity .
- Collaborative frameworks : Share datasets via platforms like ICReDD to benchmark findings against global standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
